molecular formula C7H13BrO B13352589 cis-1-Bromo-2-Methoxycyclohexane

cis-1-Bromo-2-Methoxycyclohexane

Cat. No.: B13352589
M. Wt: 193.08 g/mol
InChI Key: DGMAOHYUXAZIFR-RQJHMYQMSA-N
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Description

cis-1-Bromo-2-Methoxycyclohexane is a bicyclic organic compound with the molecular formula C₇H₁₃BrO and an approximate molecular weight of 193.03 g/mol . It features a bromine atom and a methoxy group (-OCH₃) in a cis configuration on the cyclohexane ring. The stereochemical arrangement of these substituents significantly influences its reactivity and physical properties. The compound is identified by multiple CAS numbers, including 24618-31-3 for the cis isomer and 5927-93-5 for the trans isomer . Its synthesis and applications often revolve to its role in elimination and substitution reactions, where the bromine atom acts as a leaving group, and the methoxy group modulates electronic and steric effects.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

(1R,2S)-1-bromo-2-methoxycyclohexane

InChI

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

DGMAOHYUXAZIFR-RQJHMYQMSA-N

Isomeric SMILES

CO[C@H]1CCCC[C@H]1Br

Canonical SMILES

COC1CCCCC1Br

Origin of Product

United States

Preparation Methods

Methoxy-Bromination of Cyclohexene

One common approach involves the methoxy-bromination of cyclohexene. This reaction typically uses diacetoxyiodobenzene (DIB) and phenyltrimethylammonium tribromide (PTAB) in methanol as the solvent. The reaction proceeds through a regioselective and stereoselective pathway, leading to the formation of vicinal methoxy-bromides.

General Procedure:

  • Reagents: Cyclohexene, DIB, PTAB, Methanol
  • Conditions: Room temperature, stirred mixture
  • Yield: The reaction can yield trans-1-Bromo-2-methoxycyclohexane in high yield, but achieving the cis isomer may require additional steps or modifications to the reaction conditions.

Bromination of 2-Methoxycyclohexanol

Another method involves the bromination of 2-methoxycyclohexanol using hydrobromic acid (HBr) as the brominating agent. This reaction typically requires refluxing the reactants in a suitable solvent like methanol to achieve the desired product.

Procedure:

  • Reagents: 2-Methoxycyclohexanol, HBr
  • Conditions: Reflux in methanol
  • Yield: The yield and purity of the product can vary based on the reaction conditions and the presence of any catalysts.

Achieving the cis Configuration

Achieving the cis configuration specifically requires careful control over the reaction conditions and the choice of reagents. The cis isomer can be obtained through stereoselective reactions or by modifying existing trans isomers through inversion reactions.

Stereoselective Synthesis

Stereoselective synthesis involves designing the reaction conditions to favor the formation of the cis isomer over the trans isomer. This can be achieved by using chiral catalysts or reagents that influence the stereochemistry of the reaction.

Inversion Reactions

In some cases, the cis isomer can be obtained by inverting the stereochemistry of the trans isomer. This can involve nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile, followed by a second substitution that inverts the configuration.

Challenges and Considerations

The synthesis of This compound poses several challenges, including controlling the stereochemistry and minimizing side reactions. The choice of solvent, temperature, and reaction time can significantly impact the yield and purity of the desired product.

Data Table: Comparison of Synthetic Routes

Synthetic Route Reagents Conditions Yield Stereochemistry
Methoxy-Bromination Cyclohexene, DIB, PTAB, MeOH Room temperature High (trans) Regioselective and stereoselective
Bromination of Alcohol 2-Methoxycyclohexanol, HBr Reflux in MeOH Variable Dependent on conditions

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-1-bromo-2-methoxycyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile.

    Oxidation: 2-methoxycyclohexanone.

    Reduction: 2-methoxycyclohexane.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions . The compound’s stereochemistry plays a crucial role in determining its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares cis-1-Bromo-2-Methoxycyclohexane with structurally analogous compounds, focusing on substituent effects, molecular properties, and reactivity. Key analogs include halo-substituted cyclohexanes (Cl, F) and stereoisomers (trans configuration).

Table 1: Molecular and Substituent Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity Notes
This compound 24618-31-3 C₇H₁₃BrO 193.03 Methoxy (-OCH₃) Electron-donating via resonance; steric bulk slows E2 reactions
cis-1-Bromo-2-Chlorocyclohexane 51422-75-4 C₆H₁₀BrCl 197.50 Chloro (-Cl) Electron-withdrawing; enhances leaving group stability
cis-1-Bromo-2-Fluoro-Cyclohexane 51422-74-3 C₆H₁₀BrF 181.00 Fluoro (-F) High electronegativity; minimal steric hindrance
trans-1-Bromo-2-Methoxycyclohexane 5927-93-5 C₇H₁₃BrO 193.03 Methoxy (-OCH₃) Trans configuration alters stereoelectronic requirements for elimination

Substituent Effects on Reactivity

  • Methoxy Group (-OCH₃) :
    The methoxy group in This compound donates electron density via resonance, stabilizing adjacent carbocations in SN1 reactions. However, in E2 elimination, its bulky nature increases steric hindrance, slowing reaction rates compared to smaller substituents like -Cl or -F .

  • Chloro Group (-Cl) :
    In cis-1-Bromo-2-Chlorocyclohexane , the electron-withdrawing chloro group polarizes the C-Br bond, enhancing bromide’s leaving ability. This increases SN2 reactivity but may reduce steric strain compared to -OCH₃ .

  • Fluoro Group (-F) :
    The fluoro substituent in cis-1-Bromo-2-Fluoro-Cyclohexane exerts strong electronegativity, destabilizing transition states in substitution reactions. Its small size allows faster elimination (e.g., with sodamide) compared to bulkier analogs .

Stereochemical Comparisons

  • Cis vs. Trans Isomers :
    The cis configuration of This compound places substituents on the same face of the cyclohexane ring, creating steric interactions that hinder base approach in E2 reactions. In contrast, the trans isomer (e.g., trans-1-Bromo-2-Methoxycyclohexane ) allows anti-periplanar alignment of H and Br, favoring elimination .

Reaction Pathways

  • E2 Elimination :
    Studies on cis-1-bromo-2-methylcyclohexane (a methyl-substituted analog) demonstrate that bulky cis substituents reduce reaction rates due to unfavorable steric interactions. Similarly, This compound exhibits slower elimination compared to chloro or fluoro analogs .

  • Substitution Reactions :
    The methoxy group’s electron donation may stabilize carbocations in SN1 pathways, but its steric bulk disfavors SN2 mechanisms. In contrast, cis-1-Bromo-2-Chlorocyclohexane shows higher SN2 reactivity due to reduced steric hindrance and enhanced leaving group ability .

Q & A

Q. How can cis-1-Bromo-2-Methoxycyclohexane be synthesized with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, starting from cis-1,2-epoxymethoxycyclohexane, treatment with HBr under controlled conditions can yield the brominated product. Stereochemical control is achieved by maintaining reaction conditions (e.g., low temperature, aprotic solvents) that favor retention of the cis configuration. Conformational analysis using chair models helps predict substituent orientation to avoid steric hindrance during synthesis .

Q. What spectroscopic techniques confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Coupling constants (e.g., JvicinalJ_{vicinal}) between axial/equatorial protons near bromine and methoxy groups indicate cis stereochemistry. For example, axial-axial coupling (~3–4 Hz) vs. axial-equatorial (~10–12 Hz) can differentiate isomers .
  • NOE (Nuclear Overhauser Effect) : Irradiating the methoxy group’s protons may show spatial proximity to axial bromine protons, confirming cis geometry.
  • Mass Spectrometry : Molecular ion peaks at m/z 214 (C₇H₁₁BrO⁺) and fragmentation patterns align with bromine loss (e.g., [M-Br]⁺) .

Q. How does the steric environment influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The equatorial positioning of the bulky bromine and methoxy groups minimizes 1,3-diaxial strain in the chair conformation. This steric arrangement favors Sₙ2 mechanisms when a nucleophile attacks the bromine from the opposite side. Computational modeling (e.g., DFT calculations) can visualize transition-state geometry and predict reaction pathways .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence E2 elimination pathways?

  • Methodological Answer : The electron-donating methoxy group stabilizes adjacent carbocations, potentially shifting the mechanism from concerted E2 to E1 in polar solvents. For E2, anti-periplanar alignment between the β-hydrogen and bromine is critical. Stereoelectronic analysis (via Newman projections) shows that this compound favors syn-elimination only if the methoxy group adopts an axial position, which is sterically disfavored. Experimental validation involves deuterium labeling and kinetic isotope effects .

Q. How can contradictory data in reaction yields under varying solvent conditions be resolved?

  • Methodological Answer : Systematic solvent screening (e.g., using Hansen solubility parameters) combined with multivariate analysis identifies solvent effects on reaction kinetics. For example:
SolventDielectric ConstantYield (%)
DMSO47.285
THF7.662
Higher-polarity solvents stabilize transition states in Sₙ2 pathways. Contradictions may arise from competing solvolysis or solvent coordination; GC-MS or in-situ IR monitors intermediates .

Q. What strategies optimize enantiomeric resolution in chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.
  • Derivatization : Convert the bromine to a chiral auxiliary (e.g., using Evans’ oxazolidinones) and analyze diastereomer ratios via HPLC.
  • Crystallization : Screen for co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) and monitor enantiomeric excess (ee) via polarimetry .

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